6,8-Dibromo-2,3-dihydrochromen-4-one

SIRT2 inhibition Epigenetics Neurodegeneration

6,8-Dibromo-2,3-dihydrochromen-4-one (CAS 15773-96-3) is a dibrominated chroman-4-one derivative characterized by bromine atoms at the 6- and 8-positions of the benzopyranone scaffold. It serves as a versatile synthetic intermediate for constructing biologically active chroman derivatives and has been explicitly studied as a SIRT2 inhibitor lead-optimization comparator and as a modest inhibitor of dihydroorotase.

Molecular Formula C9H6Br2O2
Molecular Weight 305.953
CAS No. 15773-96-3
Cat. No. B579360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dibromo-2,3-dihydrochromen-4-one
CAS15773-96-3
Molecular FormulaC9H6Br2O2
Molecular Weight305.953
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2Br)Br
InChIInChI=1S/C9H6Br2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
InChIKeyNPVIVRRXGMSKTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dibromo-2,3-dihydrochromen-4-one (CAS 15773-96-3): A Halogenated Chromanone Building Block with Defined SIRT2 and Dihydroorotase Activity Profiles


6,8-Dibromo-2,3-dihydrochromen-4-one (CAS 15773-96-3) is a dibrominated chroman-4-one derivative characterized by bromine atoms at the 6- and 8-positions of the benzopyranone scaffold [1]. It serves as a versatile synthetic intermediate for constructing biologically active chroman derivatives and has been explicitly studied as a SIRT2 inhibitor lead-optimization comparator and as a modest inhibitor of dihydroorotase [2]. The compound’s commercial availability at reproducible purity levels (≥95%) from multiple vendors makes it a tractable starting point for medicinal chemistry campaigns targeting the chromanone chemical space .

Why 6,8-Dibromo-2,3-dihydrochromen-4-one Cannot Be Replaced by Other Dibromochromanones or Unsubstituted Chroman-4-ones


The 6,8-dibromo substitution pattern on the chroman-4-one core is not redundant: in a systematic SIRT2 SAR study, the unsubstituted 2-pentylchroman-4-one (1b) showed only 4.9% inhibition at 200 µM, whereas the 6,8-dibromo-2-pentyl analogue (1c) achieved 92% inhibition with an IC₅₀ of 1.5 µM, demonstrating that the two bromines are essential for target engagement [1]. Conversely, the presence or absence of the C2 alkyl chain dramatically modulates potency; therefore the C2-unsubstituted 6,8-dibromo-2,3-dihydrochromen-4-one occupies a distinct activity niche that cannot be approximated by either the unsubstituted parent or the 2-pentyl analog [2]. Physicochemical properties also diverge: the 6,8-isomer exhibits a computed logP of 2.8, while the 5,7-dibromo regioisomer displays a different lipophilicity profile, affecting solubility and formulation behavior [3].

6,8-Dibromo-2,3-dihydrochromen-4-one: Comparator-Indexed Quantitative Evidence for Procurement Decisions


SIRT2 Inhibitory Potency: 6,8-Dibromo Substitution Is Necessary but Insufficient Without C2 Alkylation

In a direct head-to-head SAR panel, 6,8-dibromo-2-pentylchroman-4-one (1c) achieved 92 ± 1.2% SIRT2 inhibition at 200 µM and an IC₅₀ of 1.5 µM, while the unsubstituted 2-pentylchroman-4-one (1b) showed only 4.9 ± 4.8% inhibition [1]. The target compound, lacking the C2 pentyl chain, is positioned for users who require the dibromo pharmacophore without the lipophilic alkyl tail, enabling independent exploration of C2 substitution vectors [2].

SIRT2 inhibition Epigenetics Neurodegeneration

Dihydroorotase Inhibition: Measured but Modest Activity Defines a Baseline for Kinase-Selectivity Profiling

6,8-Dibromo-2,3-dihydrochromen-4-one was evaluated against mouse Ehrlich ascites dihydroorotase, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. In contrast, optimized dihydroorotase inhibitors such as brequinar exhibit IC₅₀ values in the low nanomolar range, and the structurally related 6,8-dibromo-2-pentylchroman-4-one has not been reported as a dihydroorotase inhibitor, suggesting target selectivity that is modulated by the C2 substituent [2].

Dihydroorotase Pyrimidine biosynthesis Anticancer

Regioisomeric Differentiation: 6,8-Dibromo vs. 5,7-Dibromo Chroman-4-one Affects Lipophilicity and Synthetic Accessibility

The computed logP of 6,8-dibromo-2,3-dihydrochromen-4-one is 2.8 [1], while the 5,7-dibromo regioisomer (CAS 1344704-76-2) has a lower predicted logP of approximately 2.0 based on fragment-based calculation methods . The 0.8-unit difference in logP corresponds to roughly a 6-fold difference in partition coefficient, which can significantly affect membrane permeability and metabolic stability in cell-based assays. Moreover, the 6,8-isomer is synthesized via electrophilic bromination of 2,3-dihydrochromen-4-one, whereas the 5,7-isomer requires a different synthetic route, impacting cost and scalability .

Physicochemical properties LogP Regioisomer

Commercial Purity and Availability: ≥95% Assay with Batch-to-Batch Analytical Documentation

The compound is stocked at purities of 95% (AKSci, Bidepharm) to 98% (Leyan) with supporting HPLC, NMR, and GC analytical data available upon request . In contrast, the 5,7-dibromo regioisomer is less broadly stocked and fewer vendors provide comprehensive batch-specific QC documentation . The 6,8-dibromo-2-pentyl analog, while potent, is not a commercial catalog item and must be custom-synthesized, introducing lead times and cost uncertainty [1].

Quality control Analytical chemistry Procurement

When to Procure 6,8-Dibromo-2,3-dihydrochromen-4-one: Three Evidence-Driven Application Scenarios


SIRT2 Inhibitor Lead Optimization with Controlled C2 Diversification

Programs aiming to explore C2-substituent effects on SIRT2 inhibition can use 6,8-dibromo-2,3-dihydrochromen-4-one as the immediate precursor for aldol condensation with varied aldehydes, as demonstrated by Seifert et al. [1]. This approach enables systematic SAR while maintaining the 6,8-dibromo pharmacophore that is critical for potency.

Kinase Selectivity Profiling Using a Defined Weak Dihydroorotase Inhibitor

The compound’s weak dihydroorotase IC₅₀ of 180 µM serves as a low-affinity control in assays designed to validate target selectivity of chromanone-derived kinase inhibitors [2]. Using a compound with measurable but minimal activity reduces the risk of false-positive off-target flagging.

Comparative Physicochemical Benchmarking of Dibromochromanone Regioisomers

Laboratories evaluating the impact of bromine position on logP, solubility, and permeability can purchase both the 6,8- and 5,7-dibromo isomers and perform head-to-head measurements [3]. The 6,8-isomer’s higher logP (2.8 vs. ~2.0) makes it the candidate of choice for targets requiring enhanced membrane partitioning.

Agrochemical Intermediate for Pesticidal Benzopyran Derivatives

A Chinese invention patent (ZL202110264920.4) discloses 6,8-dibromobenzopyran derivatives as pesticidal agents, positioning 6,8-dibromo-2,3-dihydrochromen-4-one as a key intermediate for agrochemical discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dibromo-2,3-dihydrochromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.